Acetyl-6-formylpterin

Immunology MAIT cells MR1

MAIT cell functional studies demand validated, high-purity MR1 ligands with defined antagonist activity. Acetyl-6-formylpterin (Ac-6-FP, CAS 29769-49-1) is the established pharmacological standard for blocking MR1-MAIT interactions, with N2-acetyl modification conferring potent antagonism functionally opposite to 6-FP agonism. • Potent MAIT cell antagonist: inhibits MAIT activation at sub-µM concentrations; competitively blocks MR1-TCR engagement in co-culture, flow cytometry, and in vivo disease models (e.g., peritoneal fibrosis). • MR1 stabilization tool: high binding affinity (IC50 < 1 µM) enables MR1 surface detection, protein purification, and X-ray crystallography studies. • Batch-consistent ≥95% (HPLC) purity; shipped under cold chain; suitable as a reference standard for MR1 ligand discovery assays.

Molecular Formula C9H7N5O3
Molecular Weight 233.18 g/mol
CAS No. 29769-49-1
Cat. No. B030238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-6-formylpterin
CAS29769-49-1
SynonymsN-(6-Formyl-3,4-dihydro-4-oxo-2-pteridinyl)acetamide;  2-Acetamido-4-hydroxy-6-pteridinecarboxaldehyde;  NSC 129965; 
Molecular FormulaC9H7N5O3
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O
InChIInChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
InChIKeyDDBCPKAHJKOGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-6-formylpterin (Ac-6-FP): Key MR1 Ligand for MAIT Cell Research


Acetyl-6-formylpterin (Ac-6-FP) is a pteridine derivative and a reductive amination product of folic acid . It is a vitamin B9 (folate) metabolite that functions as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1) [1]. Its primary research significance lies in its ability to potently and specifically modulate mucosal-associated invariant T (MAIT) cells, a critical component of the innate immune system .

Why Ac-6-FP Cannot Be Replaced by 6-Formylpterin


The N2-acetyl modification of Acetyl-6-formylpterin (Ac-6-FP) is not an inert protecting group; it fundamentally alters the compound's biological function and potency [1]. While both Ac-6-FP and its close analog 6-formylpterin (6-FP) can upregulate MR1 cell surface expression, they have opposite functional effects on MAIT cell activation [2]. 6-FP is an agonist that stimulates MAIT cells, whereas Ac-6-FP is a potent antagonist that inhibits MAIT cell activation [REFS-2, REFS-3]. Therefore, substituting Ac-6-FP with 6-FP would completely invert the intended biological outcome in an experiment, underscoring the critical need for the correct, specific compound.

Differentiating Evidence: Ac-6-FP vs 6-FP


MAIT Cell Antagonism vs Agonism

Acetyl-6-formylpterin (Ac-6-FP) and 6-formylpterin (6-FP) exhibit opposite functional activities on MAIT cells. 6-FP acts as an agonist, stimulating MAIT cell activation, while Ac-6-FP is a potent antagonist that inhibits activation [REFS-1, REFS-2]. This functional difference is a critical determinant for experimental design.

Immunology MAIT cells MR1

MR1 Binding Affinity: Strong Binder Classification

A fluorescence polarization-based assay was developed to quantitatively measure ligand binding affinity for MR1 [1]. This assay classifies ligands as 'strong' (IC50 < 1 µM), 'moderate' (1 µM < IC50 < 100 µM), or 'weak' (IC50 > 100 µM). Ac-6-FP is classified as a 'strong' MR1 binder (IC50 < 1 µM), placing it in the same high-affinity category as the potent agonist 5-OP-RU, while weak binders like diclofenac have an IC50 of 1.5 mM [REFS-1, REFS-2].

Biochemistry Protein-Ligand Interaction MR1

Ac-6-FP Research Applications


MAIT Cell Functional Inhibition (In Vitro & In Vivo)

Ac-6-FP is the standard tool for investigating the role of MAIT cells by specifically inhibiting their activation [1]. Researchers use Ac-6-FP to block the MR1-MAIT cell interaction in co-culture assays, flow cytometry experiments, and disease models to study the contribution of MAIT cells to immune responses, inflammation, and disease progression (e.g., peritoneal fibrosis) [2].

MR1 Stabilization for Structural Studies

Due to its high binding affinity (IC50 < 1 µM) [3], Ac-6-FP is widely used to stabilize the MR1 protein, enabling its detection on the cell surface and facilitating its purification for structural biology [1]. This is essential for techniques like X-ray crystallography to determine the molecular basis of MR1-ligand-TCR interactions [1].

MR1 Ligand Screening Assay Development

As a well-characterized, high-affinity MR1 ligand, Ac-6-FP serves as a critical reference standard and positive control in the development and validation of assays designed to discover and characterize novel MR1 ligands, such as the fluorescence polarization assay described in the literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-6-formylpterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.